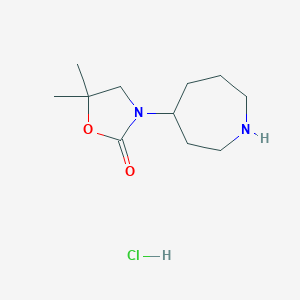

3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds such as 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones has been achieved from corresponding 3-benzyloxy-β-lactams, which were then transformed into new building blocks for constructing various compounds including 1,3-oxazinan-2-ones . Another approach for synthesizing 2-oxazolidinones involves a one-step process using base-catalyzed CO₂-fixation and aza-Michael addition, which could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of triazolo[4,3a]azepin-3-one(thiol) from hexanolactam suggests that similar methods could be used for synthesizing azepan-related compounds .

Molecular Structure Analysis

While the exact molecular structure of "3-(Azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride" is not provided, the structure of an adduct from 3-dimethylamino-2,2-dimethyl-2H-azirine and 3-methyl-2,4-diphenyl-1,3-oxazolium-5-olate has been determined by X-ray analysis, indicating that detailed structural analysis of related compounds is feasible .

Chemical Reactions Analysis

The chemical properties and reactions of related compounds have been explored, such as the acylation of amino groups, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents . These studies provide a foundation for understanding the reactivity of the azepan-4-yl moiety and the oxazolidin-2-one ring in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "this compound" are not directly discussed in the provided papers. However, the properties of similar heterocyclic compounds, such as their bioactivity and potential as drug precursors, are noted . These insights can be used to infer the potential properties of the compound , such as solubility, stability, and reactivity.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmacologically Active Molecules

This compound has been explored for its potential in creating pharmacologically active molecules. For example, it has been used as a key intermediate in the synthesis of neurokinin-1 receptor antagonists, which show efficacy in pre-clinical tests relevant to clinical outcomes in emesis and depression (Harrison et al., 2001). Another study focused on synthesizing novel compounds with potential herbicidal activities against rape and barnyard grass, highlighting the versatility of this compound in generating structurally diverse molecules with practical applications (Wang et al., 2006).

Utility in Organic Synthesis

Its utility extends to organic synthesis, where it serves as a foundational structure for creating a variety of chemically significant compounds. Research has shown its involvement in the synthesis of chiral oxazolidin-2-ones, which are valuable as chiral auxiliaries and possess biologically interesting activities. One study demonstrated a practical one-pot preparation method for these compounds, indicating their importance in synthetic chemistry (Barta et al., 2000). Another study highlighted the synthesis of constrained analogues of opioid peptides, where the oxazolidin-2-one framework was utilized to induce significant shifts in affinity and selectivity towards opioid receptors, showcasing the therapeutic potential of derivatives of this compound (Ballet et al., 2005).

Eigenschaften

IUPAC Name |

3-(azepan-4-yl)-5,5-dimethyl-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2.ClH/c1-11(2)8-13(10(14)15-11)9-4-3-6-12-7-5-9;/h9,12H,3-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYYXQQQAUDZOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C(=O)O1)C2CCCNCC2)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2506962.png)

![N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2506965.png)

![4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2506967.png)

![1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2506969.png)

![6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2506970.png)

![N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2506980.png)